molecular formula C5H5Cl3N2 B13279050 2,5-Dichloropyridin-3-amine hydrochloride

2,5-Dichloropyridin-3-amine hydrochloride

Cat. No.: B13279050
M. Wt: 199.46 g/mol
InChI Key: IPYRFUMZTCFJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aminopyridine Derivatives

Halogenated aminopyridine derivatives represent a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and at least one amino group. The pyridine ring itself is an aromatic heterocycle whose chemical properties are distinct from benzene (B151609) due to the presence of the nitrogen atom. This nitrogen atom generally deactivates the ring towards electrophilic substitution and influences the position of any substitution that does occur.

The introduction of halogen atoms, such as chlorine, further modifies the electronic properties of the pyridine ring. As electron-withdrawing groups, the chlorine atoms in 2,5-Dichloropyridin-3-amine decrease the electron density of the ring, making it more susceptible to nucleophilic substitution reactions, a key feature in its synthetic applications. Conversely, the amino group (-NH2) is an electron-donating group, which can activate the ring and also serve as a reactive handle for a variety of chemical modifications.

The specific arrangement of these functional groups in 2,5-Dichloropyridin-3-amine—an amino group at the 3-position flanked by a chlorine atom at the 2-position and another chlorine at the 5-position—creates a unique chemical environment. This substitution pattern allows for selective reactions, such as nucleophilic displacement of the chlorine atoms or derivatization of the amino group, making it a versatile scaffold in synthetic chemistry. nih.gov The interplay between the electron-withdrawing halogens and the electron-donating amine group defines the compound's reactivity and its role within the broader family of halogenated aminopyridines.

Significance of 2,5-Dichloropyridin-3-amine Hydrochloride as a Key Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. chemimpex.com Its trifunctional nature—possessing two reactive chlorine atoms and an amino group—allows chemists to use it as a foundational building block for a wide range of more complex molecules, particularly in the development of biologically active compounds. chemimpex.comnbinno.com

In pharmaceutical research, this compound is instrumental in constructing the core structures of various therapeutic agents. A notable application is in the synthesis of multi-targeted protein kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.gov For example, derivatives of pyridin-3-amine have been designed and synthesized to target kinases involved in the progression of non-small cell lung cancer. nih.gov The synthesis of these complex inhibitors often involves leveraging the reactive sites of the 2,5-Dichloropyridin-3-amine scaffold to perform palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build larger, more functionalized molecules. acs.org

In the agrochemical sector, the compound serves as a precursor for the synthesis of modern herbicides and insecticides. chemimpex.com The pyridine motif is a common feature in many pesticides, and the specific functionalization offered by this intermediate allows for the creation of novel active ingredients designed to be effective and selective. The ability to perform nucleophilic substitutions and other coupling reactions on the dichlorinated pyridine ring is a key strategy in developing new crop protection agents. chemimpex.com

The reactivity of the chlorine and amine groups enables a variety of synthetic pathways:

Nucleophilic Aromatic Substitution: The chlorine atoms, particularly the one at the 2-position, can be displaced by various nucleophiles.

Cross-Coupling Reactions: The C-Cl bonds are suitable for transition metal-catalyzed reactions (e.g., palladium-catalyzed) to form new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org

Amino Group Derivatization: The amine can be acylated, alkylated, or transformed into a diazonium salt, which can then undergo a range of Sandmeyer-type reactions to introduce other functional groups.

Synthesis of Fused Heterocycles: The compound can be used to construct fused ring systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant biological interest. nih.gov

This versatility makes this compound a valuable and frequently used intermediate in both academic and industrial research settings.

Evolution of Academic Inquiry into Pyridine-Based Chemical Entities

The scientific journey of pyridine and its derivatives spans from fundamental discovery to their current status as indispensable components in materials science and medicinal chemistry. The initial isolation of pyridine is credited to the Scottish scientist Thomas Anderson in the 1840s, who obtained it from heating animal bones. For decades, it was primarily sourced from coal tar, a byproduct of the coking industry. nbinno.com The correct chemical structure, a benzene ring with one CH group replaced by a nitrogen atom, was proposed in the 1870s.

Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were significant academic achievements but often suffered from low yields. A major breakthrough came in 1924 when Aleksei Chichibabin developed a more efficient synthesis, which laid the groundwork for industrial-scale production. These early investigations established the foundational chemistry of the pyridine ring.

The 20th century saw a dramatic expansion in the study of pyridine-based compounds. Researchers began to understand the unique properties conferred by the nitrogen heteroatom, including its basicity and its ability to act as a ligand in coordination chemistry. This led to its widespread use as a solvent and reagent in organic synthesis.

In recent decades, academic and industrial inquiry has shifted significantly towards the application of functionalized pyridines in drug discovery and development. The pyridine scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Pyridine derivatives are core components in a vast number of pharmaceuticals, valued for their ability to engage in hydrogen bonding and other interactions with biological targets, which can enhance pharmacokinetic properties. beilstein-journals.org Contemporary research focuses heavily on developing novel, efficient synthetic routes to highly substituted and complex pyridine derivatives for use as kinase inhibitors, antiviral agents, and therapeutics for a wide range of diseases. nih.goved.ac.uk This evolution reflects a journey from a simple, foul-smelling liquid isolated from coal tar to a cornerstone of modern molecular design and pharmaceutical innovation.

Data Tables

Table 1: Physicochemical Properties

This table outlines the key chemical identifiers and properties for 2,5-Dichloropyridin-3-amine and its hydrochloride salt.

Property2,5-Dichloropyridin-3-amine (Free Base)This compound
Synonyms 3-Amino-2,5-dichloropyridineN/A
CAS Number 78607-32-6 chemimpex.com1955557-10-4 bldpharm.com
Molecular Formula C₅H₄Cl₂N₂ chemimpex.comC₅H₅Cl₃N₂ bldpharm.com
Molecular Weight 163.01 g/mol chemimpex.com199.47 g/mol bldpharm.com
Appearance Yellow to brown crystalline powder chemimpex.comData not available
Melting Point 124-129 °C chemimpex.comData not available
PubChem CID 2799999 fishersci.caData not available

Table 2: Applications in Synthesis

This table provides examples of the types of complex molecules and chemical scaffolds synthesized using 2,5-Dichloropyridin-3-amine as a key starting material.

Product Class/ScaffoldSynthetic UtilityResearch Area
Protein Kinase Inhibitors Serves as a core scaffold for building molecules that target specific kinases. nih.govPharmaceutical (Oncology)
Fused Pyridine Systems Used to construct bicyclic and polycyclic heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.govMedicinal Chemistry
Substituted Aminopyridines Acts as a precursor for creating diversely functionalized pyridines via cross-coupling reactions. acs.orgOrganic Synthesis
Novel Agrochemicals Forms the basic structure for new classes of herbicides and insecticides. chemimpex.comAgrochemical

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5Cl3N2

Molecular Weight

199.46 g/mol

IUPAC Name

2,5-dichloropyridin-3-amine;hydrochloride

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-4(8)5(7)9-2-3;/h1-2H,8H2;1H

InChI Key

IPYRFUMZTCFJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)Cl)Cl.Cl

Origin of Product

United States

Advanced Synthetic Methodologies of 2,5 Dichloropyridin 3 Amine Hydrochloride

Established Synthetic Pathways and Chemical Transformations

Established routes to 2,5-Dichloropyridin-3-amine hydrochloride leverage fundamental reactions of the pyridine (B92270) ring, including electrophilic substitution and nucleophilic substitution, often in multi-step sequences.

Direct halogenation, particularly chlorination, of readily available precursors like 3-Aminopyridine represents a straightforward approach to synthesizing chlorinated aminopyridines. However, controlling the regioselectivity of this reaction is a significant chemical challenge due to the activating and directing effects of the amino group on the pyridine ring.

The direct chlorination of 3-Aminopyridine is a common method for preparing chlorinated 3-aminopyridines. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions (C2, C4, and C6). Consequently, the reaction can yield a mixture of products. A method for the synthesis of 2-chloro-3-aminopyridine involves the reaction of 3-Aminopyridine with hydrochloric acid and hydrogen peroxide. google.com This reaction, however, is known to produce both the principal product, 2-chloro-3-aminopyridine, and the byproduct 2,5-dichloro-3-aminopyridine. google.com

Achieving selectivity for the desired 2,5-dichloro product requires careful control over the reaction conditions. The formation of the dichloro-substituted product is favored by adjusting the stoichiometry of the chlorinating agent and other process parameters. The challenge lies in introducing the second chlorine atom at the C5 position without significant formation of other isomers.

ParameterDescriptionImpact on Selectivity
Starting Material 3-AminopyridineThe inherent reactivity of the ring is determined by the amino group.
Chlorinating Agent Hydrogen Peroxide / Hydrochloric AcidThe concentration and molar ratio affect the extent of chlorination.
Reaction Control Temperature, Reaction TimeThese parameters must be optimized to favor dichlorination over monochlorination or other side reactions.

This table summarizes key parameters for the selective chlorination of 3-Aminopyridine.

The use of a strong acid medium, such as concentrated hydrochloric acid, is crucial in the chlorination of 3-Aminopyridine. google.com The acid serves multiple purposes that contribute to controlling the reaction and suppressing the formation of unwanted byproducts. Firstly, the pyridine nitrogen is protonated in the strong acid, forming a pyridinium (B92312) ion. This protonation deactivates the pyridine ring towards further electrophilic attack, thus moderating the powerful activating effect of the amino group and preventing runaway reactions or over-chlorination.

Secondly, the amino group can also be protonated to form an ammonium (B1175870) salt (-NH3+), which alters its directing effect. This complex interplay between the protonated ring and the amino group influences the position of chlorination. By controlling the state of protonation through the acid concentration, the regioselectivity of the chlorination can be guided, thereby suppressing the formation of undesired isomers and leading to a cleaner reaction profile.

Multi-step syntheses offer an alternative to direct chlorination, providing greater control over the final substitution pattern. These routes build the target molecule by sequentially introducing the required functional groups onto a pyridine scaffold.

One effective multi-step strategy involves the introduction of a nitro group, which is subsequently reduced to the target amine. This approach allows for the chlorination steps to be performed on a deactivated pyridine ring, which can offer better control over regioselectivity.

A documented synthesis starts with 2-pyridone. google.com The process involves the following key transformations:

Nitration and N-alkylation: 2-pyridone is first nitrated and then N-alkylated to protect the amino group, yielding an N-alkyl-3-nitro-2-pyridone.

Chlorination and Deprotection: This intermediate is then treated with a chlorinating agent, which results in both directional chlorination and dealkylation to afford 2-chloro-3-nitropyridine.

Reduction: The final step is the reduction of the nitro group to an amine, yielding the desired product. google.com

This sequence strategically uses the nitro group as a precursor to the amine, allowing the chlorination to be carried out at an earlier stage under more controlled conditions.

StepTransformationKey ReagentsIntermediate Product
1 Nitration / N-alkylationNitrating agent, Alkylating agentN-alkyl-3-nitro-2-pyridone
2 Chlorination / DealkylationChlorinating agent2-chloro-3-nitropyridine
3 ReductionReducing agent (e.g., TiCl4/Mg)2-chloro-3-aminopyridine

This table outlines the nitration-reduction synthetic sequence starting from 2-pyridone.

Another powerful strategy involves starting with a pyridine derivative that already contains some of the required halogen atoms. This approach focuses on the selective introduction of the remaining functional groups.

A notable example is the synthesis of 2-amino-3,5-dichloropyridine (B145740) starting from 2-amino-5-chloropyridine (B124133). google.com In this method, the monochlorinated precursor is subjected to a second chlorination step. The use of N-chlorosuccinimide (NCS) as the chlorinating agent allows for the selective introduction of a chlorine atom at the C3 position. The pre-existing amino and chloro substituents direct the incoming electrophile to the desired position, making this a highly regioselective transformation. This method benefits from readily available starting materials and mild reaction conditions, avoiding the use of harsh reagents. google.com

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction Time (h)Product
2-amino-5-chloropyridineN-chlorosuccinimide (NCS)Various organic solvents0-1000.5-242-amino-3,5-dichloropyridine

This table details the synthesis of a dichlorinated aminopyridine from a monochlorinated precursor.

Multi-step Convergent Syntheses from Precursor Pyridine Derivatives

Innovations in Synthetic Protocols for this compound

Recent advancements in the synthesis of dichlorinated aminopyridines have moved beyond traditional, often low-yielding methods. Innovations focus on improving reaction efficiency, selectivity, and environmental compatibility. A notable approach in the synthesis of related isomers, such as 2-amino-3,5-dichloropyridine, involves the direct chlorination of a precursor like 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS). google.com This method is advantageous as it employs readily available and reasonably priced raw materials and avoids the use of heavy metals or highly corrosive gases. google.com The reaction conditions are typically mild, proceeding at temperatures between 0-100 °C over 0.5 to 24 hours, which alleviates the need for specialized high-pressure or high-temperature equipment. google.com Such protocols represent a significant innovation by providing a more direct and industrially friendly route to dichlorinated aminopyridine structures.

The application of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical and chemical industries. mdpi.com The primary goals are to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com In the context of synthesizing complex molecules like this compound, this involves a shift towards solvent-free or benign solvent systems and developing processes where the final product can be isolated in high yield without requiring extensive purification methods like column chromatography. mdpi.com Methodologies that utilize mechanochemical grinding or copper-catalyzed reactions under solvent-free conditions are examples of green approaches being explored for amine synthesis. mdpi.com These strategies not only reduce environmental impact but can also lead to shorter reaction times and increased efficiency. mdpi.com

Catalysis is central to the efficient synthesis of substituted pyridines. Two prominent catalytic systems are often employed for reactions involving the formation of C-Cl and C-N bonds on the pyridine ring.

One powerful method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. In the synthesis of a related compound, 3-Chloro-N-phenyl-pyridin-2-amine, a catalytic system comprising palladium(II) acetate (B1210297) and triphenylphosphine (B44618) as a ligand is used effectively. orgsyn.org The reaction is typically run in an organic solvent like toluene (B28343) with a strong base such as sodium tert-butoxide. orgsyn.org Optimization of such systems involves screening catalysts, ligands, bases, and solvents to maximize yield and minimize reaction times.

Another critical catalytic process is the copper-catalyzed Sandmeyer-type reaction, which is used to introduce a chlorine atom onto an aromatic ring. A patented process for the synthesis of 2,3-dichloropyridine (B146566) from 3-amino-2-chloropyridine (B31603) utilizes a copper catalyst where a significant portion is in the copper(II) oxidation state. google.com This reaction proceeds via a diazonium salt intermediate in an aqueous hydrochloric acid medium. google.com The optimization of this process involves controlling the temperature (typically 30-90 °C) and the molar equivalents of the catalyst and acid to ensure efficient decomposition of the diazonium salt and high yield of the chlorinated product. google.com

Table 1: Comparison of Catalytic Systems in Dichloropyridine Synthesis

Feature Palladium-Catalyzed Amination orgsyn.org Copper-Catalyzed Chlorination google.com
Reaction Type Buchwald-Hartwig C-N Coupling Sandmeyer-type C-Cl Formation
Catalyst Palladium(II) acetate Copper(II) species
Ancillary Reagents Triphenylphosphine (ligand), Sodium tert-butoxide (base) Sodium nitrite (B80452), Hydrochloric acid
Typical Substrate A dichloropyridine and an amine An aminochloropyridine
Medium Organic solvent (e.g., Toluene) Aqueous solution (Hydrochloric acid)
Key Advantage Direct and efficient formation of the amine bond. Cost-effective and scalable method for introducing chlorine.

Translating a synthetic protocol from the laboratory to an industrial scale requires careful consideration of cost, safety, equipment, and efficiency. The methods used for dichlorinated aminopyridines provide insight into scalable process design.

The synthesis of 2-amino-3,5-dichloropyridine using N-chlorosuccinimide is presented as a process suitable for industrial application because it avoids harsh reagents and does not require specialized equipment, allowing for production in common corrosion-resistant reactors. google.com The conditions are moderate and easily controlled, which is a critical factor for large-scale manufacturing. google.com

Table 2: Features of Industrially Scalable Synthetic Processes

Process Feature N-chlorosuccinimide Chlorination google.com Diazotization/Copper Catalysis google.com
Starting Materials Readily available (e.g., 2-amino-5-chloropyridine) Cost-effective (e.g., Nicotinamide derivative)
Reagents Common industrial reagents (NCS) Bulk chemicals (HCl, NaNO2)
Equipment Standard corrosion-resistant reactors Standard reactors suitable for aqueous chemistry
Reaction Conditions Mild (0-100 °C), atmospheric pressure Moderate (30-90 °C), atmospheric pressure
Key Advantage Simple, direct chlorination step High-yield improvement over classic lab methods
Scalability Focus Ease of control and equipment compatibility Cost-effectiveness and yield optimization

Rigorous Purification and Isolation Techniques in Preparative Chemistry

Achieving high purity of the final product is paramount, particularly when it is intended as an intermediate for pharmaceuticals or other high-specification materials. The purification of aminodichloropyridine derivatives often involves a multi-step approach combining different chemical and physical principles.

A common and effective purification sequence involves the following steps:

Catalyst Removal: After a catalytic reaction, the solid catalyst (e.g., palladium on carbon or copper salts) must be removed. This is often achieved by filtering the reaction mixture through a pad of a filter aid like Celite. orgsyn.org

Liquid-Liquid Extraction: The product is separated from water-soluble impurities and reaction byproducts using extraction. An acid-base workup is particularly useful for amine compounds. The crude product can be dissolved in an organic solvent, washed with an acidic solution (e.g., 2 M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities behind. orgsyn.org The aqueous layer is then basified (e.g., with NaOH), and the free amine product is re-extracted into an organic solvent like dichloromethane. orgsyn.org

Washing and Drying: The organic solution containing the product is washed with water or brine to remove residual salts and then dried over an agent like sodium sulfate (B86663) or magnesium sulfate.

Crystallization/Recrystallization: The final and most critical step for achieving high purity is often crystallization. The crude solid is dissolved in a hot solvent (e.g., toluene or acetonitrile) and allowed to cool slowly. orgsyn.org This process allows for the formation of well-defined crystals of the pure compound, while impurities remain in the solvent. The purified solid is then collected by filtration and dried under vacuum. orgsyn.org

This combination of techniques ensures the removal of catalysts, starting materials, and byproducts, yielding the target compound with the high purity required for subsequent synthetic steps. mdpi.comorgsyn.org

Chemical Reactivity and Derivatization Strategies for 2,5 Dichloropyridin 3 Amine Hydrochloride

Role as a Versatile Synthon in Diverse Organic Transformations

2,5-Dichloropyridin-3-amine hydrochloride serves as a crucial building block, or synthon, in the field of organic synthesis. Its trifunctional nature, featuring an amine group and two reactive chlorine atoms on a pyridine (B92270) core, allows for a multitude of chemical modifications. This versatility makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic positioning of the functional groups enables chemists to perform sequential and regioselective reactions to construct elaborate molecular architectures. For instance, it is an important intermediate in the synthesis of various biologically active molecules, including potential antimicrobial and anti-cancer agents. nih.gov The pyridine nitrogen, the amine, and the two distinct chlorine atoms (at C2 and C5) offer multiple reaction sites that can be addressed selectively under different conditions, making it a key intermediate for creating libraries of substituted pyridine derivatives for drug discovery. nih.govnih.gov

Detailed Analysis of Nucleophilic and Electrophilic Reactivity

The reactivity of the 2,5-dichloropyridin-3-amine ring is governed by the interplay of its constituent functional groups. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack but hinders electrophilic substitution compared to benzene (B151609). The substituents—two electron-withdrawing chlorine atoms and a strongly electron-donating amine group—further modulate this inherent reactivity.

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions activated by electron-withdrawing groups. In 2,5-dichloropyridin-3-amine, the chlorine atoms at the C2 and C5 positions are potential leaving groups for SNAr reactions. The regioselectivity of substitution is influenced by both electronic and steric factors. Generally, the C2 position in pyridines is more activated towards nucleophilic attack than other positions. In similar 2,4-dichloropyrimidine (B19661) systems, substitution selectivity is highly dependent on the nucleophile; tertiary amines have been shown to favor C2 substitution, a contrast to the typical C4 selectivity seen with other amines. researchgate.net For 3-substituted 2,6-dichloropyridines, coordination of an alkali metal counter-ion from an alkoxide nucleophile to the 3-substituent can direct substitution to the ortho (C2) position. colab.ws This suggests that the substitution pattern in 2,5-dichloropyridin-3-amine can be selectively controlled by the choice of nucleophile and reaction conditions, allowing for the stepwise replacement of the chlorine atoms.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines

Substrate Nucleophile/Conditions Major Product Position Reference
2,4-Dichloro-5-nitropyrimidine Diethylamine C4-substitution researchgate.net
2,4-Dichloro-5-nitropyrimidine Triethylamine C2-substitution researchgate.net

Electrophilic Aromatic Substitution (EAS) on the 2,5-dichloropyridin-3-amine ring is challenging due to the inherent electron deficiency of the pyridine nucleus, which is further exacerbated by the two deactivating chloro groups. However, the presence of the powerful activating amino group (-NH₂) makes such reactions feasible.

The directing effects of the substituents are as follows:

Amine (-NH₂) at C3: A strongly activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Chlorine (-Cl) at C2 & C5: Weakly deactivating groups that also direct ortho and para. oneonta.edulibretexts.org

The combined influence of these groups determines the positional selectivity. The C4 and C6 positions are activated by the amino group. The C4 position is ortho to the amine and meta to both chlorines. The C6 position is para to the amine and ortho to the C5-chlorine. The most activating group, the amine, will dominate the directing effects. utexas.edu Therefore, substitution is most likely to occur at the C4 or C6 positions. However, the strong acidity required for many EAS reactions (e.g., nitration, sulfonation) can protonate the basic amino group, converting it into a strongly deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), which would shut down the reaction. To circumvent this, the amine is often protected, for instance, by acylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating and provides steric hindrance, which can improve selectivity, often favoring the para-position.

Table 2: Substituent Effects in Electrophilic Aromatic Substitution

Substituent Type Reactivity Effect Directing Effect
-NH₂, -NHR, -NR₂ Amine Strongly Activating Ortho, Para
-Cl, -Br, -I Halogen Weakly Deactivating Ortho, Para

Strategic Functional Group Interconversions

Functional group interconversions are essential for elaborating the core structure of this compound into more complex target molecules. vanderbilt.eduimperial.ac.uk

The primary amine at the C3 position is a versatile handle for derivatization.

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amides. This reaction is often used as a protective strategy to moderate the amine's activating effect and prevent side reactions during subsequent electrophilic substitutions or oxidations.

Alkylation: Direct alkylation of the amine with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary and tertiary amines.

Arylation: The formation of a C-N bond between the amine and an aryl group, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the synthesis of N-aryl-2,5-dichloropyridin-3-amines. researchgate.net

The chlorine atoms at C2 and C5 are excellent handles for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Buchwald-Hartwig Amination: This reaction is a powerful method for C-N bond formation. It allows for the coupling of the chloropyridine with primary or secondary amines to introduce new amino substituents. Studies on 3-halo-2-aminopyridines have shown that palladium precatalysts, such as those based on RuPhos and BrettPhos ligands, are effective for coupling with a range of amines. nih.gov The relative reactivity of the C2 and C5 chlorine atoms can be tuned by the choice of catalyst, ligand, and reaction conditions, allowing for selective or double substitution.

Suzuki Coupling: This reaction forms C-C bonds by coupling the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for introducing alkyl, vinyl, or aryl substituents at the C2 and/or C5 positions.

Other Cross-Couplings: Other palladium-catalyzed reactions like Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Stille (coupling with organostannanes) can also be employed to further functionalize the pyridine core.

The development of these cross-coupling methods has significantly expanded the synthetic utility of 2,5-Dichloropyridin-3-amine, providing access to a wide array of substituted pyridines that were previously difficult to synthesize. thieme-connect.com

Table 3: Examples of Cross-Coupling Reactions on Halopyridines

Reaction Type Coupling Partner Catalyst System (Example) Bond Formed Reference
Buchwald-Hartwig Primary/Secondary Amines Pd-precatalysts (e.g., RuPhos) C-N nih.gov
Suzuki Arylboronic acids Pd(OAc)₂ / Ligand C-C nih.gov
Direct Arylation Aryl Iodides Copper salts / Ligand C-C mdpi.com

Rational Synthesis of Complex Heterocyclic Scaffolds and Molecular Architectures

The strategic functionalization of this compound serves as a cornerstone for the rational design and synthesis of complex heterocyclic scaffolds. Its inherent reactivity, characterized by the nucleophilic amino group and the electrophilic carbon centers of the pyridine ring, allows for a variety of chemical transformations. This section details the methodologies employed to construct intricate molecular architectures, with a particular focus on the synthesis of fused heterocyclic systems such as pyrido[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry.

The construction of these complex scaffolds often begins with the cyclization of the pyridine core with a suitable partner to form a fused pyrimidine (B1678525) ring. A common and effective method for this transformation is the reaction of the aminopyridine with a β-ketoester or a related dicarbonyl compound. This reaction, often proceeding through a condensation-cyclization cascade, lays the foundation for the pyrido[3,2-d]pyrimidine (B1256433) core structure.

Once the core is established, the chloro substituents on the pyridine ring become pivotal for introducing molecular diversity. These positions are amenable to a range of substitution reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the controlled and sequential introduction of various functional groups, leading to a diverse library of complex heterocyclic compounds.

A representative synthetic approach for the elaboration of 2,5-Dichloropyridin-3-amine into a complex trisubstituted pyrido[3,2-d]pyrimidine scaffold is outlined below. This strategy highlights the versatility of the starting material in the generation of structurally diverse and complex molecules.

Table 1: Synthesis of a 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Scaffold

StepReactionReactants/ReagentsProductYield (%)
1Cyclization2,5-Dichloropyridin-3-amine, Diethyl malonate, Sodium ethoxide7-Chloro-2,4-dihydroxypyrido[3,2-d]pyrimidine-
2Chlorination7-Chloro-2,4-dihydroxypyrido[3,2-d]pyrimidine, POCl₃, PCl₅2,4,7-Trichloropyrido[3,2-d]pyrimidine-
3Selective SNAr2,4,7-Trichloropyrido[3,2-d]pyrimidine, Morpholine (B109124), Triethylamine2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine-
4Suzuki Coupling2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine, 3-Hydroxyphenylboronic acid, Pd catalyst7-Chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine-
5Further Derivatization (e.g., Suzuki Coupling)7-Chloro-2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine, Arylboronic acid, Pd catalyst2-(3-Hydroxyphenyl)-4-morpholinyl-7-arylpyrido[3,2-d]pyrimidine-

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

The initial cyclization with diethyl malonate would logically form the dihydroxy-substituted pyrido[3,2-d]pyrimidine core. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride readily converts the hydroxyl groups to chlorides, yielding a highly reactive trichlorinated intermediate. nih.gov

The differential reactivity of the chloro groups on the pyrido[3,2-d]pyrimidine scaffold allows for selective substitution. The C4 position is typically the most susceptible to nucleophilic attack, enabling the regioselective introduction of a substituent, such as a morpholine ring, in high yield. nih.gov This selective functionalization is a key step in the rational design of complex molecules.

With the C4 position functionalized, the remaining chloro groups at C2 and C7 can be addressed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds at these positions. This allows for the introduction of a wide array of aryl or heteroaryl moieties, significantly increasing the molecular complexity and diversity of the synthesized compounds. nih.gov The sequential nature of these reactions provides a high degree of control over the final structure of the molecule.

This systematic and rational approach, starting from a relatively simple dichlorinated aminopyridine, enables the construction of highly elaborate and functionally diverse heterocyclic scaffolds. The ability to precisely control the introduction of substituents at various positions of the core structure is a testament to the utility of this compound as a versatile building block in the synthesis of complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular framework of a compound by probing the vibrations of its chemical bonds. For 2,5-Dichloropyridin-3-amine hydrochloride, these methods would confirm the presence of key functional groups and reveal structural details related to the protonation of the pyridine (B92270) ring.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that serves as a unique molecular "fingerprint." In the analysis of this compound, the most significant feature distinguishing it from its free base would be the protonation of the pyridine ring nitrogen. This protonation to form a pyridinium (B92312) ion gives rise to characteristic N⁺-H stretching and bending vibrations. researchgate.netexaly.com

The spectrum is expected to show broad absorptions in the 2500-3300 cm⁻¹ region, which are characteristic of the N⁺-H stretching vibrations in pyridinium salts, often overlapping with C-H stretching bands. researchgate.net The presence of the primary amine (-NH₂) group would be confirmed by a pair of stretching bands, typically in the 3300-3500 cm⁻¹ range. Other key vibrations include C=C and C=N stretching modes of the aromatic ring and the strong absorptions corresponding to the C-Cl bonds.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound

Predicted Frequency Range (cm⁻¹)Vibrational AssignmentExpected Intensity
3300 - 3500N-H asymmetric & symmetric stretching (of -NH₂)Medium
2500 - 3300N⁺-H stretching (of pyridinium ion)Medium-Broad
~3100Aromatic C-H stretchingMedium-Weak
1620 - 1650N-H bending (scissoring of -NH₂)Medium-Strong
1550 - 1630C=C and C=N ring stretchingStrong
1200 - 1350C-N stretchingMedium
1000 - 1100Pyridine ring breathing modeMedium
700 - 850C-Cl stretchingStrong

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While N⁺-H and O-H stretches are often weak in Raman spectra, this method is highly effective for observing symmetric vibrations and bonds involving non-polar groups. researchgate.net For this compound, Raman spectroscopy would be particularly useful for identifying the pyridine ring's "breathing" modes, which are often very intense. mdpi.com

The C-Cl stretching vibrations would also produce strong signals. The activation of certain out-of-plane modes upon protonation can sometimes be observed, providing further evidence of salt formation. nih.govresearchgate.net The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would confirm the molecular structure. Due to the substitution pattern, the ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons, likely appearing as doublets due to coupling. The amine protons would typically appear as a broad singlet.

A key feature in the ¹H NMR spectrum of the hydrochloride salt, compared to the free base, would be a significant downfield shift (deshielding) of the ring protons. This is due to the increased electron-withdrawing nature of the pyridine ring upon protonation of the nitrogen atom. Similarly, in the ¹³C NMR spectrum, all five carbon atoms of the pyridine ring are expected to be chemically distinct and would also experience a downfield shift upon protonation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H> 8.0DoubletAromatic C-H
¹H> 7.5DoubletAromatic C-H
¹HBroadSinglet-NH₂
¹HVery BroadSinglet-N⁺H
¹³C~150SingletC-Cl
¹³C~145SingletC-H
¹³C~135SingletC-NH₂
¹³C~130SingletC-H
¹³C~120SingletC-Cl

Note: Predicted shifts are relative to a standard solvent and would be significantly downfield compared to the free base.

Mass Spectrometry for Mechanistic Investigations and Degradation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In a typical electron impact (EI) or electrospray ionization (ESI) mass spectrum, the this compound would likely show the molecular ion corresponding to the free base, as the hydrochloride salt dissociates.

The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at m/z 162 (M⁺), 164 (M⁺+2), and 166 (M⁺+4) with a relative intensity ratio of approximately 9:6:1.

The fragmentation pathway would provide structural confirmation. Common fragmentation patterns for such compounds include the loss of a chlorine radical ([M-Cl]⁺) or the elimination of an HCl molecule ([M-HCl]⁺). libretexts.org Further fragmentation could involve the cleavage of the pyridine ring, leading to smaller charged fragments. High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass and elemental formula of the parent ion and its fragments, confirming the identity of the compound with high confidence. nih.gov

Table 3: Predicted Major Mass Fragments for 2,5-Dichloropyridin-3-amine

Predicted m/zPossible Fragment IonFragmentation Event
162/164/166[C₅H₄Cl₂N₂]⁺Molecular Ion (free base)
127/129[C₅H₄ClN₂]⁺Loss of •Cl
126/128[C₅H₃ClN₂]⁺•Loss of HCl
101[C₄H₃N₂]⁺Loss of 2 •Cl and CH

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) analysis provides unambiguous proof of structure, yielding precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of a closely related isomer, 2-amino-3,5-dichloropyridinium chloride monohydrate, illustrates the type of data that would be obtained. nih.gov

An SCXRD study would confirm the protonation site at the pyridine ring nitrogen and detail the planarity of the aromatic ring. Crucially, it would map the extensive network of hydrogen bonds. It is expected that the pyridinium proton (N⁺-H), the amine protons (-NH₂), and the chloride anion (Cl⁻) would act as key hydrogen bond donors and acceptors, creating a stable, three-dimensional supramolecular architecture. nih.gov If water molecules are present in the crystal lattice, they would also participate in this hydrogen-bonding network. The resulting data provides fundamental insights into the solid-state packing and stability of the compound.

Table 4: Representative Crystallographic Data for an Isomeric Dichloropyridinium Chloride Salt

ParameterIllustrative Value (for 2-amino-3,5-dichloropyridinium chloride monohydrate nih.gov)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.018(2)
b (Å)12.895(3)
c (Å)6.911(1)
β (°)107.03(3)
Volume (ų)938.2(3)
Z (Molecules/unit cell)4

Note: This data is for a structural isomer and serves only to illustrate the parameters obtained from an SCXRD experiment.

Powder X-ray Diffraction for Phase Purity and Host-Guest Interactions

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials such as this compound. This non-destructive method provides detailed information about the atomic and molecular structure of a crystalline solid, making it an indispensable tool for confirming the identity and purity of a synthesized compound.

The primary application of PXRD in the context of this compound is the assessment of its phase purity. Every crystalline solid possesses a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline form, or polymorph. This pattern is generated by the constructive interference of X-rays scattered by the repeating, ordered arrangement of molecules in the crystal lattice. The diffraction pattern is a plot of the intensity of scattered X-rays versus the scattering angle, 2θ.

The process of analysis involves collecting the PXRD pattern for a newly synthesized batch of this compound and comparing it to a reference pattern. cambridge.org This reference could be an experimentally determined pattern from a known pure sample or a pattern calculated from single-crystal X-ray diffraction data. The presence of sharp, well-defined peaks at specific 2θ angles indicates a crystalline material. If the experimental pattern matches the reference pattern, it confirms the identity of the desired crystalline phase. Conversely, the presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form. cambridge.org While specific PXRD data for this compound is not publicly available, the general methodology remains standard for organic hydrochlorides. cambridge.orgresearchgate.net

The table below illustrates a hypothetical representation of PXRD data that would be used to characterize the phase purity of a crystalline organic hydrochloride. The positions (2θ) and relative intensities of the diffraction peaks are unique to the compound's crystal structure.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.04.2360
25.83.4575
28.33.1540
This is an illustrative data table for a crystalline organic hydrochloride, as specific experimental data for this compound is not available in the cited literature.

Furthermore, PXRD can be employed to investigate host-guest interactions, where a smaller "guest" molecule is entrapped within the crystal lattice of a larger "host" molecule. Such interactions would result in a new crystal structure with a distinct PXRD pattern different from that of the individual components. However, a review of the available scientific literature did not reveal any studies reporting the formation of host-guest complexes involving this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Properties

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for probing the electronic structure of molecules like this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the types of electronic transitions possible within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the substituted pyridine ring, which acts as the chromophore. Two primary types of electronic transitions are anticipated for the parent molecule, 2,5-Dichloropyridin-3-amine: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. aip.org

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In pyridine and its derivatives, these transitions often appear as strong bands in the 200-280 nm range.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital. They are of lower energy and intensity compared to π → π* transitions and are typically observed as a weaker, longer-wavelength shoulder or band, often above 270 nm in pyridine systems. aip.org

The formation of the hydrochloride salt significantly influences the electronic absorption spectrum, particularly the n → π* transition. When the pyridine nitrogen is protonated to form the pyridinium ion, the non-bonding electrons are involved in the new N-H bond. This stabilization of the n-orbital increases the energy required for the n → π* transition, leading to a shift to a shorter wavelength (a "blue shift" or hypsochromic shift). aip.org Consequently, the weak n → π* band is often obscured by the more intense π → π* bands in the spectra of pyridinium salts. The π → π* transitions may also experience slight shifts due to the inductive effects of protonation. rsc.org

The table below summarizes the expected electronic transitions for 2,5-Dichloropyridin-3-amine and the anticipated effect upon protonation to form the hydrochloride salt, based on general principles for substituted pyridines. aip.orgorientjchem.orgresearchgate.net

Transition TypeTypical λmax Range (Free Base)Expected λmax Range (Hydrochloride Salt)Characteristics
π → π200-240 nm200-245 nmHigh Intensity (High Molar Absorptivity)
π → π250-280 nm250-285 nmModerate to High Intensity
n → π*>270 nmBlue-shifted, often obscuredLow Intensity (Low Molar Absorptivity)
This table is based on typical values for substituted pyridines and illustrates the expected effects of protonation. Specific experimental λmax values for this compound are not available in the cited literature.

Computational and Theoretical Investigations of 2,5 Dichloropyridin 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure, electronic properties, and chemical reactivity of complex organic molecules. researchgate.net These computational methods provide detailed insights into parameters that are often challenging to determine experimentally. For 2,5-Dichloropyridin-3-amine hydrochloride, theoretical studies are essential for understanding how protonation of the pyridine (B92270) ring nitrogen alters the electronic landscape compared to its neutral precursor, 2,5-Dichloropyridin-3-amine. Such investigations typically involve geometry optimization followed by the calculation of various molecular properties to build a comprehensive profile of the compound's behavior at the molecular level. mdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridine derivatives due to its balance of accuracy and computational efficiency. researchgate.netmdpi.com Methods like the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and extensive basis sets such as 6-311++G(d,p) are commonly employed to model the geometric and electronic properties of such systems. mdpi.com

In the context of this compound, DFT is applied to the protonated form of the molecule. The protonation occurs at the pyridine ring nitrogen, the most basic site, creating a pyridinium (B92312) cation. nih.govmdpi.com This structural change profoundly influences the molecule's electronic distribution and reactivity. DFT calculations allow for a direct comparison between the neutral amine and its hydrochloride salt, quantifying the effects of protonation on electronic structure, orbital energies, and reactivity indicators.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy of these orbitals and the magnitude of the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) are fundamental descriptors of molecular electronic behavior. A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. mdpi.com

For 2,5-Dichloropyridin-3-amine, the HOMO is expected to be distributed over the π-system of the pyridine ring and the lone pair of the amino group, reflecting its electron-donating capability. Upon protonation to form the hydrochloride salt, the introduction of a positive charge on the pyridine nitrogen significantly stabilizes both the HOMO and LUMO. This stabilization is due to the increased electron-withdrawing nature of the pyridinium ring. Consequently, the energies of both frontier orbitals are lowered. The HOMO-LUMO gap may also change, which affects the molecule's reactivity and electronic absorption properties.

Table 1: Conceptual Comparison of Frontier Orbital Energies

Parameter2,5-Dichloropyridin-3-amine (Neutral)This compound (Protonated)Expected Change
EHOMO High (Less Negative)Low (More Negative)Stabilization
ELUMO High (Less Negative)Low (More Negative)Stabilization
ΔE (Gap) ModeratePotentially Larger/SmallerAltered Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In the neutral 2,5-Dichloropyridin-3-amine molecule, MEP analysis would reveal negative potential regions concentrated around the pyridine nitrogen and the amino nitrogen due to their lone pairs of electrons, marking them as primary sites for electrophilic interaction. Positive potential would be found around the hydrogen atoms of the amino group.

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule, based on how the electron density changes with the addition or removal of an electron. wikipedia.orgias.ac.in These functions are used to identify the most probable sites for nucleophilic and electrophilic attacks. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) indicates its propensity to donate an electron. scm.com

For the neutral 2,5-Dichloropyridin-3-amine, calculations would likely show high values of f- on the nitrogen atoms and certain carbon atoms of the ring, identifying them as the most nucleophilic centers. Conversely, the analysis of f+ would highlight the electrophilic sites.

In the hydrochloride salt, the reactivity indices are significantly modified. The strong electron-withdrawing effect of the protonated pyridinium ring enhances the electrophilicity of the entire molecule. The Fukui function f+ would show a significant increase in magnitude, particularly on the atoms of the pyridinium ring, indicating a heightened susceptibility to nucleophilic attack compared to the neutral parent compound.

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. wikipedia.org It is a direct measure of bond strength and is fundamental to understanding reaction energetics, thermal stability, and potential reaction pathways. wikipedia.orgresearchgate.net DFT calculations can provide reliable estimates of BDEs for various bonds within a molecule.

The this compound molecule contains several key bonds, each with a characteristic strength. The aromatic C-Cl bonds are generally strong, while the N-H bonds of the amino group and the C-NH2 bond have BDEs typical for aromatic amines. The protonation of the pyridine nitrogen to form the pyridinium ion strengthens the bonds within the aromatic ring due to increased aromatic stability and inductive effects, which could slightly increase the BDE of the attached C-Cl and C-N bonds.

Table 2: Typical Bond Dissociation Energies (BDE) for Relevant Bond Types

Bond TypeGeneral BDE Range (kJ/mol)Notes
Aromatic C-H ~430 - 470Strong and stable.
Aromatic C-Cl ~380 - 420Strong, but weaker than C-H.
Aromatic C-NH2 ~420 - 460Strong due to resonance stabilization.
H2N-H ~380 - 390Weaker than aromatic C-H bonds. canada.ca
Pyridinium N+-H >400Expected to be a strong bond due to the positive charge.
Note: These are general, approximate values. Specific BDEs for the target molecule require dedicated DFT calculations. wikipedia.orgucsb.edu

While the pyridine ring itself is rigid, conformational flexibility in this compound arises primarily from the rotation of the exocyclic amino group (-NH2) around the C3-N bond. Computational methods can be used to profile the potential energy surface of this rotation, identifying the most stable conformations (global minima) and the energy barriers to rotation (transition states).

Prediction of Spectroscopic Signatures

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming molecular structures. Quantum chemical calculations can provide precise information regarding molecular geometry, vibrational modes, and molecular orbitals.

Theoretical calculations of spectroscopic data for similar pyridine derivatives have shown good agreement with experimental findings. For instance, the vibrational frequencies calculated using DFT methods can be correlated with experimental FT-IR and Raman spectra. Similarly, theoretical predictions of 1H and 13C NMR chemical shifts are essential for assigning signals in experimental NMR spectra. The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-Visible spectra, providing insights into the electronic structure and chromophoric properties of the molecule.

Table 1: Predicted Spectroscopic Data for a Representative Dichloropyridine Derivative

Spectroscopic Technique Predicted Parameter Typical Computational Method
Infrared (IR) Spectroscopy Vibrational Frequencies (cm-1) DFT (e.g., B3LYP/6-311++G(d,p))
Nuclear Magnetic Resonance (NMR) 1H and 13C Chemical Shifts (ppm) GIAO-DFT

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are pivotal in understanding the behavior of this compound in various environments. These methods can simulate the molecule's dynamic behavior and equilibrium properties, offering a deeper understanding of its interactions at a molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a "computational molecular microscope" that allows for the understanding of structure and behavior at the molecular level. mdpi.com For this compound, MD simulations can be employed to study its conformational dynamics, solvation processes, and interactions with other molecules or surfaces. For example, in studies of related pyridine derivatives, MD simulations have been used to investigate their adsorption on metal surfaces, providing insights into their corrosion inhibition properties. mdpi.com These simulations can reveal the preferred orientation of the molecule at an interface and the nature of the intermolecular forces at play. mdpi.com

Monte Carlo Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are particularly useful for studying the equilibrium properties of a system. For instance, MC simulations have been used in conjunction with MD to study the adsorption of pyridine derivatives on surfaces. mdpi.com These simulations can determine the low-energy adsorption configurations of the molecule, providing valuable information about the thermodynamics of the interaction. mdpi.com

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For a versatile synthetic intermediate like 3-Amino-2,5-dichloropyridine, understanding its reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. chemimpex.com

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of mechanistic studies is the characterization of transition states and the analysis of the reaction coordinate. Computational methods can be used to locate the transition state structure for a given reaction, which represents the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

For reactions involving aminopyridines, such as deaminative chlorination, computational studies can model the reaction pathway, identify key intermediates, and calculate the energies of transition states. nih.gov This allows for a comparison of different possible mechanisms and a determination of the most likely reaction pathway. By analyzing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Table 2: Key Computational Parameters in Reaction Mechanism Studies

Parameter Description Computational Method
Transition State Geometry The 3D arrangement of atoms at the highest point of the energy barrier. DFT with transition state search algorithms (e.g., QST2, QST3)
Activation Energy (Ea) The energy difference between the reactants and the transition state. DFT energy calculations

Applications of 2,5 Dichloropyridin 3 Amine Hydrochloride As an Advanced Chemical Precursor

Synthesis of Agrochemical Intermediates and Related Compounds

2,5-Dichloropyridin-3-amine hydrochloride serves as a crucial building block in the synthesis of various agrochemical intermediates. While specific, direct synthetic pathways to commercially named herbicides or insecticides from this exact compound are not extensively detailed in publicly available literature, the broader class of aminopyridine derivatives is well-established in the production of agricultural chemicals.

The structural motif of a substituted pyridine (B92270) ring is central to a number of effective herbicides, including those in the picolinic acid class. These herbicides function as synthetic auxins, inducing uncontrolled growth in broadleaf weeds. The synthesis of such compounds often involves the strategic functionalization of a pyridine core, for which this compound can be a valuable starting material. For instance, the synthesis of 4-amino-3,5,6-trichloropicolinic acid (picloram) and 4-amino-3,6-dichloropicolinic acid (aminopyralid) starts from pentachloropyridine, highlighting the importance of chlorinated pyridine intermediates in this class of herbicides. researchgate.net The presence of chlorine and amine groups on the pyridine ring of this compound offers reactive sites for further chemical modifications to build more complex and herbicidally active molecules.

In the realm of insecticides, pyridine-based compounds have also demonstrated significant efficacy. The neonicotinoid class of insecticides, for example, features a chloropyridinyl group. While the primary synthetic routes for existing neonicotinoids may not directly involve this compound, the development of new insecticidal compounds with novel modes of action is an ongoing area of research where this precursor could find utility. A patent for insecticidal pyridine compounds describes the synthesis of various derivatives from dichloropyridines, indicating the relevance of such precursors in this field. google.com

Table 1: Potential Agrochemical Applications of this compound

Agrochemical Class Potential Role of this compound
Herbicides (Picolinic Acid Type) Precursor for the synthesis of the pyridine core structure.

Development of Specialty Chemical Products

Precursors for Advanced Dyes and Organic Pigments

Aromatic amines are fundamental precursors in the synthesis of a wide array of dyes and pigments, particularly azo dyes. A patent for the synthesis of 2-amino-3,5-dichloropyridine (B145740) indicates its utility in dye production. google.com Azo dyes, which account for a significant portion of all commercial dyes, are characterized by the presence of one or more azo groups (-N=N-). wikipedia.orgnih.gov

The synthesis of azo dyes from an aromatic amine like this compound would typically involve a two-step process:

Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the azo linkage and generates the final dye molecule.

Integration into Material Science Research

Contribution to Organic Light Emitting Diodes (OLEDs) Research

The application of this compound in the field of Organic Light Emitting Diodes (OLEDs) is an emerging area with limited but potential research interest. While direct and extensive studies detailing the use of this specific compound in OLED devices are not yet prevalent in the literature, related research on aminopyridine derivatives suggests a possible role.

For instance, novel pyridine-based fluorescent compounds have been synthesized from 2-aminopyridines, and some of these exhibit aggregation-induced emission enhancement (AIEE) properties, which are highly desirable for OLED applications. beilstein-journals.org These properties can lead to highly efficient solid-state emitters. The synthesis of such luminogens often involves the reaction of a 2-aminopyridine (B139424) with other organic molecules to create a larger, conjugated system with tailored electronic and photophysical properties. The electron-withdrawing nature of the chlorine atoms and the donor properties of the amino group in this compound could be leveraged to design new acceptor-donor-acceptor (A-D-A) type fluorescent molecules with potential for use as emitters or host materials in OLEDs.

Ligands and Catalysts for Transition Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amino group in this compound make it a potential bidentate ligand for transition metals. The coordination of such ligands to metals like palladium, copper, and rhodium can generate catalysts with unique reactivity and selectivity in a variety of organic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for their success. thermofishersci.inacs.org Aminopyridine-based ligands have been explored in this context. For example, a study on the site-selective Suzuki coupling of 2,5-dichloropyridine (B42133) utilized palladium complexes with N-heterocyclic carbene (NHC) ligands. dntb.gov.ua While this study did not use 2,5-Dichloropyridin-3-amine as a ligand, it highlights the interest in catalytic functionalization of the dichloropyridine scaffold. The amino group in 2,5-Dichloropyridin-3-amine could act as a directing group in C-H functionalization reactions, facilitating the synthesis of more complex molecules. nih.gov

Copper complexes with aminopyridine-based ligands have also been synthesized and investigated for their catalytic activity. nih.govresearchgate.netnih.govmdpi.com These complexes have shown utility in reactions such as Chan-Lam cross-coupling. The electronic and steric properties of the 2,5-Dichloropyridin-3-amine ligand could be tuned to influence the catalytic performance of the resulting copper complex.

Rhodium catalysts are known to be effective in a range of reactions, including cycloadditions. mdpi.com The development of new rhodium complexes with tailored ligands is an active area of research. mdpi.comresearchgate.netbohrium.com The coordination of this compound to a rhodium center could lead to novel catalysts for various organic transformations.

Table 2: Potential Roles in Transition Metal Catalysis

Transition Metal Potential Application Role of this compound
Palladium Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), C-H functionalization As a ligand to modulate catalyst activity and selectivity.
Copper Cross-coupling reactions (e.g., Chan-Lam) As a ligand to form catalytically active copper complexes.

Building Blocks for Functional Nanomaterials

The exploration of this compound as a direct building block for functional nanomaterials is an area that is not extensively documented in current research. In principle, pyridinic compounds can be utilized in the synthesis of nanomaterials in several ways. The nitrogen atom in the pyridine ring can coordinate with metal ions, serving as a stabilizing agent or a directing agent in the formation of metal-organic frameworks (MOFs) or nanoparticles. The chloro- and amino- functional groups on the pyridine ring of this compound could offer sites for further chemical modification, potentially allowing for the tuning of the electronic and steric properties of resulting nanomaterials.

However, a thorough review of existing literature did not yield specific examples or detailed research findings where this compound is explicitly used for the synthesis of functional nanomaterials. The reactivity of the chloro- groups and the protonated amine in the hydrochloride form might present synthetic challenges or require specific reaction conditions that have not been widely investigated or reported for nanomaterial synthesis.

Crystal Engineering and Supramolecular Chemistry Applications

The structure of this compound, with its potential for hydrogen bonding (from the aminium group), halogen bonding (from the chloro- substituents), and π-π stacking interactions (from the pyridine ring), suggests its utility in crystal engineering and supramolecular chemistry. These non-covalent interactions are the fundamental tools for the rational design of crystalline solids with desired physical and chemical properties.

Rational Design of Crystalline Solids with Tailored Properties

The rational design of crystalline solids involves the predictable assembly of molecular components into a desired crystalline architecture. The presence of multiple functional groups in this compound provides a platform for creating specific intermolecular interactions. For instance, the pyridinium (B92312) nitrogen and the amino group can act as hydrogen bond donors, while the chloride counter-ion and the nitrogen atom of the pyridine ring (in a deprotonated state) can act as hydrogen bond acceptors. The chlorine atoms can participate in halogen bonding, a directional interaction that is increasingly being used in the design of solid-state materials.

Host-Guest Chemistry and Self-Assembly Phenomena

Host-guest chemistry and self-assembly are cornerstones of supramolecular chemistry, where molecules spontaneously organize into larger, well-defined structures. The aromatic ring of this compound could potentially act as a guest within a larger host molecule, or it could self-assemble to form supramolecular structures. The formation of such assemblies would be driven by a combination of the non-covalent interactions mentioned previously.

Interactive Data Table: Potential Intermolecular Interactions of this compound

Interaction TypePotential Donor/Acceptor Sites
Hydrogen BondingPyridinium N-H (donor), Amino N-H (donor), Chloride ion (acceptor), Pyridine N (acceptor)
Halogen BondingC-Cl (donor)
π-π StackingPyridine ring

Detailed research on the specific host-guest chemistry or self-assembly phenomena involving this compound is scarce. While the fundamental principles of supramolecular chemistry suggest that this molecule could participate in such interactions, experimental evidence and detailed characterization of the resulting assemblies are not present in the current body of scientific literature.

Future Research Directions and Unexplored Avenues for 2,5 Dichloropyridin 3 Amine Hydrochloride

Design and Implementation of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 2,5-Dichloropyridin-3-amine hydrochloride and its derivatives is a primary area for future research. While traditional methods for the synthesis of similar compounds, such as 2-amino-3,5-dichloropyridine (B145740), often rely on multi-step processes with potentially hazardous reagents, future work could focus on greener alternatives. google.com

One potential approach involves the direct and selective chlorination of 3-aminopyridine, though controlling the regioselectivity of such a reaction presents a significant challenge. The use of N-chlorosuccinimide as a chlorinating agent, as has been demonstrated for the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine (B124133), offers a milder alternative to traditional methods. google.com Future research could explore optimizing these conditions for the synthesis of the 2,5-dichloro isomer.

Another avenue for sustainable synthesis is the exploration of catalytic methods. For instance, palladium-catalyzed amination reactions of dichloropyridines could be investigated. orgsyn.org While typically used to form C-N bonds, adapting these catalytic systems for selective chlorination or amination at specific positions on the pyridine (B92270) ring could lead to more efficient and atom-economical synthetic routes.

Potential Sustainable Synthetic Approach Key Advantages Research Focus
Direct, selective chlorination of 3-aminopyridineReduced step count, improved atom economyDevelopment of regioselective catalysts and reaction conditions
Optimized synthesis using N-chlorosuccinimideMilder reaction conditions, reduced hazardous wasteImproving yields and selectivity for the desired isomer
Catalytic amination/chlorination of pyridine precursorsHigh efficiency, potential for asymmetric synthesisDesign of novel catalysts and exploration of reaction scope

Discovery of Unprecedented Reactivity Patterns and Derivatization Strategies

The presence of both an amino group and chloro-substituents on the pyridine ring of this compound suggests a rich and varied reactivity profile that is ripe for exploration. The amino group can act as a nucleophile, while the chloro groups are potential leaving groups in nucleophilic aromatic substitution reactions. The interplay between these functional groups could lead to the discovery of novel reactivity patterns.

Future research should focus on systematically exploring the derivatization of the amino group. Techniques such as acylation, alkylation, and sulfonylation could be employed to generate a diverse library of derivatives. nih.gov The use of pre-column derivatization with reagents like para-toluenesulfonyl chloride could also be explored for analytical purposes. nih.gov

Furthermore, the reactivity of the chloro-substituents in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, should be investigated. The differential reactivity of the chlorine atoms at the 2- and 5-positions could allow for selective functionalization, providing access to a wide range of novel compounds.

Derivatization Strategy Potential Reagents Expected Outcome
N-AcylationAcyl chlorides, anhydridesAmide derivatives with altered electronic and steric properties
N-AlkylationAlkyl halides, reductive aminationSecondary and tertiary amine derivatives
N-ArylationAryl halides (Buchwald-Hartwig coupling)N-aryl pyridine derivatives
C-C CouplingBoronic acids (Suzuki coupling), alkenes (Heck coupling)Biaryl and vinyl-substituted pyridine derivatives
C-N CouplingAmines (Buchwald-Hartwig coupling)Diaminopyridine derivatives

Advanced Computational Approaches for Predictive Modeling and Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental design and providing a deeper understanding of reaction mechanisms. For this compound, advanced computational approaches can be employed to explore its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be used to model the molecular geometry, vibrational frequencies, and electronic properties of the compound. researchgate.net These calculations can help in understanding the relative reactivity of the different positions on the pyridine ring and predict the outcomes of various chemical reactions. Furthermore, studying the frontier molecular orbitals (HOMO and LUMO) can provide insights into its charge transfer characteristics. researchgate.net

Hirshfeld surface analysis, which has been applied to other dichloropyridine derivatives, could be used to investigate and quantify intermolecular interactions in the solid state. nih.gov This would be particularly valuable for understanding crystal packing and designing new materials with specific properties.

Computational Method Information Gained Potential Impact on Research
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indicesPrediction of reaction outcomes, guidance for synthetic strategies
Time-Dependent DFT (TD-DFT)Excited state properties, UV-Vis spectraDesign of photoactive materials and probes
Hirshfeld Surface AnalysisIntermolecular interactions, crystal packingUnderstanding of solid-state properties, crystal engineering
Molecular DockingBinding affinity and mode with biological targetsIdentification of potential pharmaceutical applications

Integration into Complex Chemical Systems and Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The presence of a primary amine group makes this compound an excellent candidate for integration into various MCRs.

Future research should explore the use of this compound in well-established MCRs such as the Ugi, Passerini, and Hantzsch reactions. mdpi.combeilstein-journals.org For example, in the Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate complex peptide-like structures. beilstein-journals.org

The development of novel MCRs that specifically utilize the unique reactivity of this compound is another exciting prospect. The presence of the chloro-substituents could allow for post-MCR modifications, further increasing the molecular diversity that can be achieved.

Multi-component Reaction Role of 2,5-Dichloropyridin-3-amine Potential Product Class
Ugi ReactionAmine componentα-acylamino carboxamides
Hantzsch Pyrrole SynthesisAmine componentSubstituted pyrroles
Biginelli ReactionAmine-like component (after modification)Dihydropyrimidinones
Novel MCRsReactive building blockDiverse heterocyclic scaffolds

Exploration of Roles in Emerging Technologies and Interdisciplinary Fields

The structural features of this compound and its derivatives suggest potential applications in a variety of emerging technologies and interdisciplinary fields. The pyridine core is a common scaffold in medicinal chemistry, and halogenated aromatic compounds are known to exhibit a range of biological activities.

Future research could focus on synthesizing a library of derivatives and screening them for potential pharmaceutical applications, such as antimicrobial, antiviral, or anticancer agents. nih.gov The dichloropyridine moiety could also be of interest in the development of agrochemicals, such as herbicides and insecticides. chemimpex.com

In the field of materials science, the ability of the pyridine nitrogen to coordinate with metal ions opens up the possibility of using derivatives of this compound as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. The presence of chlorine atoms could also be exploited to tune the electronic properties of organic electronic materials.

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloropyridin-3-amine hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Pathways : A common approach involves chlorination of pyridine derivatives followed by amination. For example, selective chlorination of 3-aminopyridine using reagents like POCl₃ or PCl₅ under controlled temperature (60–80°C) can yield the dichloro intermediate. Subsequent purification via recrystallization or column chromatography is critical .
  • Purity Optimization : Use high-performance liquid chromatography (HPLC) with a C18 column and a methanol/water mobile phase to monitor impurities. Adjust reaction stoichiometry and solvent polarity (e.g., dichloromethane vs. DMF) to suppress side products like over-chlorinated derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns. For example, the 3-amine proton appears as a singlet at ~5.5 ppm in DMSO-d₆, while aromatic protons show splitting patterns consistent with dichloro substitution .
  • Purity Assessment : Combine mass spectrometry (MS) with elemental analysis to verify molecular weight (C₅H₅Cl₂N₂·HCl, MW: 211.93 g/mol) and Cl/N ratios. Differential scanning calorimetry (DSC) can detect polymorphic forms .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the amine hydrochloride group.
  • Safety Protocols : Follow OSHA guidelines for chlorinated amines: use fume hoods, nitrile gloves, and monitor airborne particulates via gas chromatography (GC) in lab environments .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) with software like Gaussian or ORCA to model electrophilic substitution reactions. For example, calculate activation energies for nucleophilic attacks at C2 vs. C5 positions to prioritize synthetic routes .
  • Machine Learning : Train models on existing pyridine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What experimental design strategies minimize data variability in catalytic studies involving this compound?

Methodological Answer:

  • Factorial Design : Apply a 2³ factorial design to test variables like temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., amination followed by salt formation) by modeling interactions between pH, reagent concentration, and agitation speed .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity)?

Methodological Answer:

  • Mechanistic Replication : Systematically reproduce prior studies while varying solvents (polar aprotic vs. protic) and catalysts (Pd vs. Cu). Use kinetic isotope effects (KIE) to probe rate-determining steps .
  • In Situ Spectroscopy : Monitor reactions in real time via FTIR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes .

Q. What strategies are effective for studying degradation pathways under varying environmental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-MS. Identify hydrolytic cleavage of the C-Cl bond as a primary pathway .
  • Ecotoxicity Modeling : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation rates and aquatic toxicity of degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.